molecular formula C15H15ClFN3 B8006853 2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine

2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine

Cat. No.: B8006853
M. Wt: 291.75 g/mol
InChI Key: HWRITKSXCPSLFT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the fluorophenyl group and the dimethylimidazo[1,2-A]pyridine core contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine typically involves multistep reactions. One common method includes the condensation of 4-fluoroaniline with 2,4-pentanedione to form an intermediate, which then undergoes cyclization with ammonium acetate to yield the imidazo[1,2-A]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: Shares the same core structure but lacks the fluorophenyl and dimethyl groups.

    2-(4-Chlorophenyl)-5,7-dimethylimidazo[1,2-A]pyridin-3-amine: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Methylphenyl)-5,7-dimethylimidazo[1,2-A]pyridin-3-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3.ClH/c1-9-7-10(2)19-13(8-9)18-14(15(19)17)11-3-5-12(16)6-4-11;/h3-8H,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRITKSXCPSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C(=C1)C)N)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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